molecular formula C9H8Cl2O B3025358 3,4-Dichlorophenylacetone CAS No. 6097-32-1

3,4-Dichlorophenylacetone

Cat. No. B3025358
Key on ui cas rn: 6097-32-1
M. Wt: 203.06 g/mol
InChI Key: AJUAASWQUWIMHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05521190

Procedure details

Tetrahydrofuran, 75 mL, was cooled to 0° C., and 10.3 mL of methylmagnesium iodide (3.0M in diethyl ether) was added dropwise during a 30 minute period. The reaction mixture was maintained at <2° C. during the addition. Upon completion of addition, 7.0 grams (0.028 mole) of N-methoxy-N-methyl-3,4-dichlorophenylacetamide was added dropwise during a 45 minute period. The reaction mixture temperature was maintained between -2° C. and +2° C. throughout the addition. Upon completion of addition, the reaction mixture was stirred at about 0° C. for 1.5 hours. After this time, 50 mL of aqueous 2N hydrochloric acid was added dropwise to the reaction mixture. The reaction mixture temperature was maintained at <4° C. throughout the addition. The reaction mixture was then taken up in 100 mL of water and extracted with two 150 mL portions of diethyl ether. The combined extracts were washed with 100 mL of an aqueous solution saturated with sodium chloride. The extracts were then dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residue, which weighed 6.6 grams. The 6.6 grams isolated here was combined with 3.2 grams of the same material prepared in an analogous manner. The combination was subjected to column chromatography on silica gel. Elution was accomplished using 50% methylene chloride in petroleum ether, then gradually increasing to 75% methylene chloride in petroleum ether. The product-containing fractions were combined and concentrated under reduced pressure, yielding 3.4 grams of (3,4-dichlorophenyl)acetone. The NMR spectrum was consistent with the proposed structure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
same material
Quantity
3.2 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
O1CCC[CH2:2]1.C[Mg]I.CON(C)[C:12](=[O:22])[CH2:13][C:14]1[CH:19]=[CH:18][C:17]([Cl:20])=[C:16]([Cl:21])[CH:15]=1.Cl>O>[Cl:21][C:16]1[CH:15]=[C:14]([CH2:13][C:12](=[O:22])[CH3:2])[CH:19]=[CH:18][C:17]=1[Cl:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
10.3 mL
Type
reactant
Smiles
C[Mg]I
Step Three
Name
Quantity
7 g
Type
reactant
Smiles
CON(C(CC1=CC(=C(C=C1)Cl)Cl)=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
same material
Quantity
3.2 g
Type
reactant
Smiles
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at about 0° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was maintained at <2° C. during the addition
ADDITION
Type
ADDITION
Details
was added dropwise during a 45 minute period
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture temperature was maintained between -2° C. and +2° C. throughout the addition
ADDITION
Type
ADDITION
Details
Upon completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture temperature was maintained at <4° C. throughout the addition
EXTRACTION
Type
EXTRACTION
Details
extracted with two 150 mL portions of diethyl ether
WASH
Type
WASH
Details
The combined extracts were washed with 100 mL of an aqueous solution saturated with sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were then dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure to a residue, which
CUSTOM
Type
CUSTOM
Details
The 6.6 grams isolated here
CUSTOM
Type
CUSTOM
Details
prepared in an analogous manner
WASH
Type
WASH
Details
Elution
TEMPERATURE
Type
TEMPERATURE
Details
gradually increasing to 75% methylene chloride in petroleum ether
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.